molecular formula C14H20ClNO2 B4608999 1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

Cat. No.: B4608999
M. Wt: 269.77 g/mol
InChI Key: VHTSREFEXJUVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydroxyphenyl group attached to a piperidine ring via a propanone linkage, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one typically involves the following steps:

    Formation of the Hydroxyphenyl Intermediate: This can be achieved through the hydroxylation of phenyl compounds.

    Attachment of the Piperidine Ring: The hydroxyphenyl intermediate is then reacted with piperidine under controlled conditions to form the desired product.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods often employ catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve Lewis acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Hydroxyphenyl)-2-piperidin-1-ylpropan-1-one
  • 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one

Comparison: 1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a compound of interest for further research and development.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-13-6-4-12(5-7-13)14(17)8-11-15-9-2-1-3-10-15;/h4-7,16H,1-3,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTSREFEXJUVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.